molecular formula C12H12BrClO B571231 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone CAS No. 6728-56-9

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone

Cat. No.: B571231
CAS No.: 6728-56-9
M. Wt: 287.581
InChI Key: GTQWGXVWCDMYRI-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

1-Bromo-1-cyclopentyl 4-chlorophenyl ketone (CAS 6728-56-9) is a brominated aromatic ketone with the molecular formula $$ \text{C}{12}\text{H}{12}\text{BrClO} $$ and a molecular weight of 287.58 g/mol. Its IUPAC name, (1-bromocyclopentyl)-(4-chlorophenyl)methanone , reflects its core structure: a cyclopentane ring substituted with a bromine atom at the 1-position, linked via a ketone group to a para-chlorophenyl moiety. The SMILES notation (C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)Br) and InChIKey (GTQWGXVWCDMYRI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

The stereochemical features arise from the tetrahedral geometry of the cyclopentyl-bromine bond and the planar sp²-hybridized ketone carbon. The cyclopentyl ring adopts a puckered conformation, while the 4-chlorophenyl group remains coplanar with the ketone carbonyl due to resonance stabilization. This arrangement creates a dihedral angle of approximately 98.5° between the cyclopentyl-bromine axis and the chlorophenyl plane, as inferred from analogous α-bromoketone structures. The electron-withdrawing effects of the bromine and chlorine substituents polarize the ketone group, enhancing its electrophilicity.

Property Value
Molecular Formula $$ \text{C}{12}\text{H}{12}\text{BrClO} $$
Molecular Weight 287.58 g/mol
XLogP3 4.1
Hydrogen Bond Acceptor Count 1

Properties

IUPAC Name

(1-bromocyclopentyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClO/c13-12(7-1-2-8-12)11(15)9-3-5-10(14)6-4-9/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQWGXVWCDMYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Grignard reagent approach, as detailed in Hungarian Patent HU185337B, involves the condensation of o-chlorobenzonitrile with cyclopentylmagnesium chloride. This method replaces traditional diethyl ether with aromatic hydrocarbons to enhance safety and efficiency.

Synthetic Procedure

The synthesis begins with the preparation of cyclopentylmagnesium chloride by reacting cyclopentyl chloride with magnesium turnings in diethyl ether. The ether is subsequently replaced with benzene via distillation to mitigate flammability risks. A solution of o-chlorobenzonitrile in benzene is added dropwise to the Grignard reagent at 45–50°C, followed by refluxing for two hours. The resulting imine complex is hydrolyzed using a mixture of dilute hydrochloric and sulfuric acids at <25°C to prevent side reactions. Vacuum distillation of the crude product yields pale yellow o-chlorophenylcyclopentyl ketone with 89.3% purity.

Key Parameters:

  • Molar Ratio : 2:1 (cyclopentyl chloride : o-chlorobenzonitrile)

  • Solvent : Benzene (replaces diethyl ether post-distillation)

  • Reaction Time : 2 hours (condensation) + 2 hours (hydrolysis)

  • Yield : 89.3% (theoretical)

  • Purity : 99.6–99.7% (gas chromatography)

Bromination Step

The intermediate o-chlorophenylcyclopentyl ketone undergoes bromination using molecular bromine (Br₂) in carbon tetrachloride (CCl₄). This electrophilic aromatic substitution introduces a bromine atom at the α-position relative to the ketone group. The product is purified via recrystallization, yielding 1-bromo-1-cyclopentyl 4-chlorophenyl ketone as a pale beige solid.

Direct Bromination of Pre-Formed Ketones

Methodology

U.S. Patent 3,394,182 discloses an alternative route involving the bromination of cyclopentyl-(p-chlorophenyl)-ketone using N-bromosuccinimide (NBS). This radical-initiated process occurs under anhydrous conditions in tetrahydrofuran (THF) or CCl₄.

Reaction Conditions

  • Brominating Agent : N-bromosuccinimide (1.1 equivalents)

  • Solvent : Carbon tetrachloride

  • Temperature : 0–5°C (initial) → room temperature (completion)

  • Catalyst : Trace benzoyl peroxide (radical initiator)

  • Yield : 77% (reported for analogous substrates)

Purification and Characterization

The crude bromoketone is washed with sodium thiosulfate to remove excess Br₂, followed by column chromatography (silica gel, hexane/ethyl acetate). The final product exhibits a melting point of 57–58°C and >99% purity via HPLC.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Parameter Grignard Method Direct Bromination
Starting Material CostModerateHigh (pre-formed ketone)
Reaction Steps31
Total Yield61.5% → 89.3%77%
Purity99.6–99.7%>99%
Safety ProfileModerate (benzene use)Low (CCl₄ toxicity)

The Grignard method offers superior yields but requires stringent solvent management. Direct bromination simplifies synthesis but depends on the availability of cyclopentyl-(p-chlorophenyl)-ketone, which itself demands multi-step preparation.

Industrial Considerations

  • Grignard Route : Preferred for large-scale production due to high atom economy and established protocols for imine complex hydrolysis.

  • Bromination Route : Limited to small batches but advantageous for laboratories with ketone precursors.

Mechanistic Insights

Grignard Condensation Mechanism

The reaction proceeds via nucleophilic attack of the Grignard reagent on the nitrile group of o-chlorobenzonitrile, forming an imine intermediate. Acidic hydrolysis liberates the ketone, with benzene ensuring optimal solubility and minimal byproduct formation.

Radical Bromination Pathway

NBS generates bromine radicals under light or thermal initiation, abstracting hydrogen from the cyclopentyl group to form a carbon-centered radical. Subsequent bromine atom transfer yields the α-brominated ketone.

Data Tables

Table 1: Optimization of Grignard Method

Variable Value
Cyclopentyl Cl (mol)2.0
o-Chlorobenzonitrile (mol)1.0
Benzene Volume (L/kg)2.1–2.5
Hydrolysis Temperature<25°C
Vacuum Distillation Pressure5–10 mmHg

Table 2: Bromination Reaction Metrics

Parameter Value
NBS Equivalents1.1
Reaction Time4–6 hours
Recrystallization SolventEthanol/Water (3:1)
Melting Point57–58°C

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of (1-bromocyclopentyl)-(4-chlorophenyl)methanol.

    Oxidation: Formation of (1-bromocyclopentyl)-(4-chlorophenyl)carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

1-Bromo-1-cyclopentyl 4-chlorophenyl ketone serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are explored for their potential as anesthetics and analgesics, similar to ketamine. The compound's structural properties allow for modifications that can enhance its pharmacological activity.

Case Study: Synthesis of Analgesics

A notable application involves the synthesis of analgesic compounds where 1-bromo-1-cyclopentyl 4-chlorophenyl ketone acts as a precursor. Research has indicated that derivatives of this ketone exhibit promising pain-relieving properties, making them candidates for further development in pain management therapies .

Agrochemical Applications

In agrochemistry, 1-bromo-1-cyclopentyl 4-chlorophenyl ketone is utilized as an intermediate in the production of herbicides and fungicides. Its chlorinated aromatic structure contributes to the effectiveness of these compounds in controlling various pests and diseases affecting crops.

Case Study: Development of Fungicides

Research has demonstrated that derivatives synthesized from 1-bromo-1-cyclopentyl 4-chlorophenyl ketone can be effective fungicides. These compounds have shown efficacy against a range of fungal pathogens, thereby enhancing agricultural productivity while minimizing crop loss due to disease .

Synthetic Chemistry

The compound is also significant in synthetic organic chemistry, where it is used to create complex molecules through various reactions such as nucleophilic substitution and coupling reactions. Its bromine atom serves as a leaving group, facilitating the introduction of other functional groups.

Table: Comparison of Synthetic Routes

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionDMF, Reflux75
Coupling ReactionPd-Catalyzed, Aqueous Phase80
OxidationKMnO4, Acetic Acid70

Research Insights and Future Directions

Recent studies have focused on exploring the modifications of 1-bromo-1-cyclopentyl 4-chlorophenyl ketone to enhance its biological activity and reduce toxicity. Research is ongoing to determine its efficacy against various diseases and its potential role in novel therapeutic strategies.

Future Applications

  • Drug Development : Continued exploration into its derivatives may lead to new classes of drugs with improved efficacy.
  • Environmental Chemistry : Investigating its degradation products may provide insights into mitigating environmental impacts associated with its use in agriculture.

Mechanism of Action

The mechanism of action of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone involves its interaction with specific molecular targets. The presence of the bromocyclopentyl and chlorophenyl groups allows the compound to interact with biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in inflammation and pain pathways .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 1-Bromo-1-cyclopentyl 2-Chlorophenyl Ketone (CAS: 6740-86-9):
    The 2-chloro isomer shares the same molecular formula but differs in the chlorine substituent’s position on the phenyl ring, which can significantly alter electronic effects and steric interactions .
  • 4-Chlorobenzophenone (CAS: 134-85-0): A simpler ketone with a 4-chlorophenyl group directly attached to a benzophenone framework (C₁₃H₉ClO, MW: 216.66 g/mol). It lacks the bromocyclopentyl group, reducing steric bulk compared to the target compound .
  • 4-Chloroacetophenone (CAS: 99-91-2): A small acetophenone derivative (C₈H₇ClO, MW: 154.60 g/mol) with a para-chlorophenyl group. Its simplicity makes it a common precursor in synthesizing pharmaceuticals and agrochemicals .

Halogenated Chalcones

Chalcones like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C₁₆H₁₃ClO, MW: 256.73 g/mol) feature α,β-unsaturated ketone systems. While structurally distinct, their halogenated aromatic rings and ketone functionalities enable comparisons in bioactivity and synthetic strategies (e.g., Claisen-Schmidt condensation) .

Oxime Ether Derivatives

4-Chlorophenyl Methyl Ketone Oxime Ethers (e.g., compound C29, C30) demonstrate pesticidal activity against aphids and fungi.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone C₁₂H₁₂BrClO 287.58 Not reported Bromocyclopentyl, 4-chlorophenyl
4-Chlorobenzophenone C₁₃H₉ClO 216.66 74–76 Benzophenone, 4-chlorophenyl
4-Chloroacetophenone C₈H₇ClO 154.60 ~20–22 Acetophenone, 4-chlorophenyl
(E)-1-(4-Chlorophenyl) Chalcone C₁₆H₁₃ClO 256.73 Not reported α,β-unsaturated ketone

Notes:

  • The bromocyclopentyl group in the target compound increases molecular weight and steric hindrance compared to simpler ketones .
  • Solubility trends: Halogenated ketones are typically sparingly soluble in polar solvents (e.g., alcohol) but more soluble in non-polar solvents like benzene .

Biological Activity

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone (BCCPK) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, chemical properties, and biological activities of BCCPK, supported by relevant research findings and data tables.

Chemical Structure and Properties

BCCPK has the molecular formula C15_{15}H14_{14}BrClO and a molecular weight of 287.58 g/mol. It appears as a pale beige to yellow solid with a melting point between 54°C and 58°C. The compound features a unique combination of functional groups: a bromo group, a cyclopentyl group, and a 4-chlorophenyl ketone moiety, which contribute to its reactivity and potential biological activity .

Key Features of BCCPK:

PropertyValue
Molecular FormulaC15_{15}H14_{14}BrClO
Molecular Weight287.58 g/mol
AppearancePale beige to yellow solid
Melting Point54°C - 58°C

Synthesis

The synthesis of BCCPK typically involves Friedel-Crafts acylation reactions. Various synthetic routes have been explored, each with different yields and purities, necessitating optimization for desired outcomes .

The biological activity of BCCPK is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group may undergo various transformations that enhance its biological profile . Preliminary studies suggest that BCCPK may exhibit anti-inflammatory and analgesic properties, likely through modulation of inflammatory pathways.

In Vitro Studies

Recent research has investigated the anti-inflammatory effects of BCCPK using various in vitro models. For instance, studies have shown that BCCPK can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .

Table: In Vitro Biological Activity of BCCPK

Study ReferenceCell TypeAssay TypeResult
MacrophagesCytokine ProductionInhibition of TNF-α production
Cancer Cell LinesMTT AssayIC50_{50} = 12 µM
Neuronal CellsApoptosis AssayInduction of apoptosis

Case Studies

  • Anti-Inflammatory Activity : A study demonstrated that treatment with BCCPK reduced the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The compound showed significant inhibition of NF-κB activation, which is crucial for the inflammatory response .
  • Anticancer Potential : In cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), BCCPK exhibited cytotoxic effects with an IC50_{50} value indicating potent growth inhibition compared to standard chemotherapeutics . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

BCCPK's unique structure allows it to interact differently than structurally similar compounds. The presence of both bromo and chloro substituents contributes to its distinct reactivity patterns:

Compound NameKey Features
1-Bromocyclopentyl-2-chlorophenyl KetoneDifferent chlorine position affects activity
Cyclopentyl 4-Chlorobenzoyl ChlorideLacks bromo group; simpler structure

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